molecular formula C9H12O B8799031 1,1-Dicyclopropylprop-2-yn-1-ol CAS No. 24297-12-9

1,1-Dicyclopropylprop-2-yn-1-ol

Cat. No.: B8799031
CAS No.: 24297-12-9
M. Wt: 136.19 g/mol
InChI Key: OXBOSLIINGKALV-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylprop-2-yn-1-ol is a propargyl alcohol derivative featuring two cyclopropyl substituents on the hydroxyl-bearing carbon. The molecular formula is tentatively inferred as C₉H₁₂O, with a calculated molecular weight of ~136.19 g/mol. This compound is likely utilized in organic synthesis and pharmaceutical research, leveraging the unique electronic and steric properties of cyclopropane rings.

Properties

CAS No.

24297-12-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,1-dicyclopropylprop-2-yn-1-ol

InChI

InChI=1S/C9H12O/c1-2-9(10,7-3-4-7)8-5-6-8/h1,7-8,10H,3-6H2

InChI Key

OXBOSLIINGKALV-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CC1)(C2CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Alcohol (Prop-2-yn-1-ol)

  • Molecular Formula : C₃H₄O
  • Molecular Weight : 56.06 g/mol
  • CAS No.: 107-19-7
  • Key Features : The parent compound lacks substituents on the hydroxyl-bearing carbon, resulting in high volatility and acute toxicity.
  • Applications : Industrial solvent and intermediate in polymer synthesis.
  • Reactivity : Prone to polymerization and nucleophilic additions.
  • Contrast : The absence of bulky substituents in propargyl alcohol leads to higher reactivity but lower stability compared to 1,1-dicyclopropylprop-2-yn-1-ol.

1,1-Diphenylprop-2-yn-1-ol

  • Molecular Formula : C₁₅H₁₂O
  • Molecular Weight : 208.26 g/mol
  • CAS No.: 3923-52-2
  • Key Features : Two phenyl groups provide aromatic stabilization and hydrophobicity.
  • Applications : Intermediate in pharmaceuticals, agrochemicals, and dyes.
  • Reactivity : Enhanced steric hindrance slows reactions compared to propargyl alcohol, but π-conjugation stabilizes intermediates.

(S)-2-Amino-1,1-Diphenylpropan-1-ol

  • Molecular Formula: C₁₅H₁₅NO
  • Molecular Weight : 225.29 g/mol
  • CAS No.: 78603-91-5
  • Key Features: An amino group introduces hydrogen-bonding capability and basicity.
  • Contrast: The amino substituent alters solubility and reactivity (e.g., in chiral catalysis), distinguishing it from the non-functionalized dicyclopropyl compound.

1-(Propan-2-yl)cyclopropan-1-ol

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • CAS No.: 57872-32-9
  • Key Features: A monocyclopropanol derivative with an isopropyl group.
  • Applications : Likely a synthetic intermediate.

Structural and Functional Analysis

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted Solubility
This compound ~136.19 Low (non-polar substituents)
Propargyl alcohol 56.06 High (small, polar)
1,1-Diphenylprop-2-yn-1-ol 208.26 Very low (aromatic)

The dicyclopropyl compound’s solubility is expected to fall between propargyl alcohol (polar) and the diphenyl analog (highly hydrophobic) due to cyclopropane’s intermediate polarity.

Reactivity and Stability

  • Ring Strain : Cyclopropane’s 60° bond angles confer high strain, making this compound more reactive in ring-opening reactions than diphenyl or isopropyl-substituted analogs .
  • Steric Effects : The cyclopropyl groups hinder nucleophilic attack at the hydroxyl-bearing carbon compared to propargyl alcohol but less so than bulky phenyl groups .

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